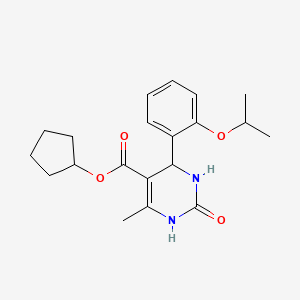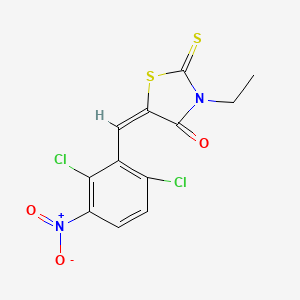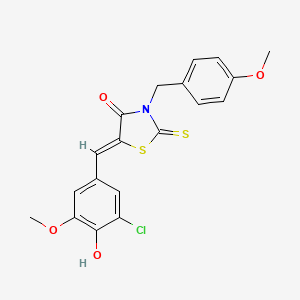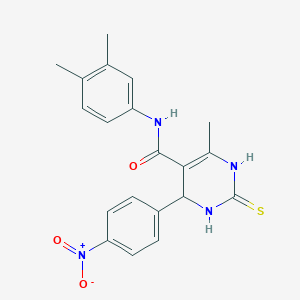
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DMF is a furan derivative that has been shown to possess a range of interesting properties, including the ability to act as a potent modulator of certain biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is complex and not yet fully understood. It is believed that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide acts as a modulator of various signaling pathways within cells, including the Nrf2 pathway. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to inhibit the activity of certain enzymes, including histone deacetylases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been shown to have a range of biochemical and physiological effects, including the ability to induce the expression of antioxidant enzymes and other protective factors. 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has also been shown to modulate the activity of various signaling pathways within cells, leading to changes in gene expression and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide in lab experiments is its ability to modulate the activity of various signaling pathways within cells, making it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is that its mechanism of action is not yet fully understood, making it difficult to interpret some of the results obtained using this compound.
Direcciones Futuras
There are many potential future directions for research on 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide. One area of interest is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a therapeutic agent for a range of diseases, including neurodegenerative disorders and autoimmune diseases. Other potential future directions include further exploration of the molecular mechanisms underlying the effects of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, as well as the development of new analogs and derivatives of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves several steps, beginning with the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. This compound is then reacted with 1-methyl-4-piperidinamine to yield 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research that has received particular attention is the potential use of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide as a modulator of the immune system. Studies have shown that 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is able to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and other protective factors.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMJKDCZTZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)
![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)

![3-(5-{4-[(4-carboxyphenyl)sulfonyl]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B4964915.png)
![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)


![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)